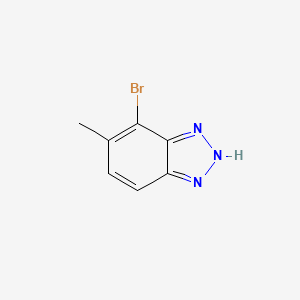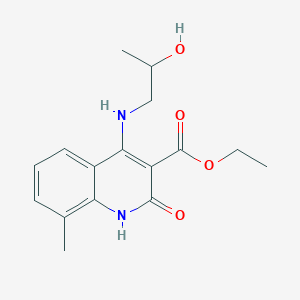
4-bromo-5-methyl-1H-1,2,3-benzotriazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-5-methyl-1H-1,2,3-benzotriazole is an organic compound with the molecular formula C7H6BrN3. It belongs to the class of benzotriazoles, which are known for their diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a bromine atom and a methyl group attached to the benzotriazole ring, which imparts unique chemical properties to the molecule.
作用机制
Target of Action
The primary targets of 4-Bromo-5-methyl-1H-benzo[d][1,2,3]triazole are extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) . These proteins play crucial roles in cell signaling pathways, regulating cellular processes such as growth, differentiation, and survival.
Mode of Action
It is known to interact with its targets, erk2 and fgfr2, potentially altering their function . This interaction may lead to changes in the signaling pathways regulated by these proteins, affecting cellular processes.
Biochemical Pathways
The compound’s interaction with ERK2 and FGFR2 affects the MAPK/ERK pathway and the FGF signaling pathway . These pathways are involved in a variety of cellular processes, including cell proliferation, differentiation, and survival. Changes in these pathways can have downstream effects on cell behavior.
Result of Action
The molecular and cellular effects of 4-Bromo-5-methyl-1H-benzo[d][1,2,3]triazole’s action depend on its interaction with its targets and the resulting changes in cellular signaling pathways. These effects could potentially include changes in cell growth, differentiation, and survival .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-methyl-1H-1,2,3-benzotriazole typically involves the bromination of 5-methyl-1H-1,2,3-benzotriazole. One common method is to react 5-methyl-1H-1,2,3-benzotriazole with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
4-bromo-5-methyl-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the nitrogen atoms in the benzotriazole ring.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are used under controlled conditions to achieve the desired oxidation or reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted benzotriazoles, while coupling reactions can produce biaryl compounds .
科学研究应用
4-bromo-5-methyl-1H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug discovery and development.
Industry: The compound is used in the production of specialty chemicals, dyes, and corrosion inhibitors.
相似化合物的比较
Similar Compounds
5-methyl-1H-1,2,3-benzotriazole: Lacks the bromine atom, resulting in different reactivity and applications.
4-bromo-1H-1,2,3-benzotriazole:
4-bromo-5-chloro-1H-1,2,3-benzotriazole: Contains a chlorine atom instead of a methyl group, leading to variations in reactivity and applications.
Uniqueness
4-bromo-5-methyl-1H-1,2,3-benzotriazole is unique due to the presence of both a bromine atom and a methyl group on the benzotriazole ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications. Its reactivity and stability make it a versatile compound in various fields .
属性
IUPAC Name |
4-bromo-5-methyl-2H-benzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-2-3-5-7(6(4)8)10-11-9-5/h2-3H,1H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNYAFJZUBDGSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NNN=C2C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-{[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B2850119.png)
![2-bromo-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2850120.png)
![2-(6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone](/img/structure/B2850121.png)
![1-[4-[2-(Ethoxymethyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2850123.png)
![2-(3-(Ethylsulfonyl)benzamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2850125.png)


![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2850131.png)
![2-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzene-1-sulfonamide](/img/structure/B2850133.png)


![N-(3,4-difluorophenyl)-N-[(4-ethenylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2850136.png)
![4-(N-butyl-N-ethylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2850139.png)

